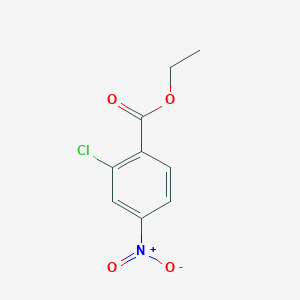

Ethyl 2-chloro-4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

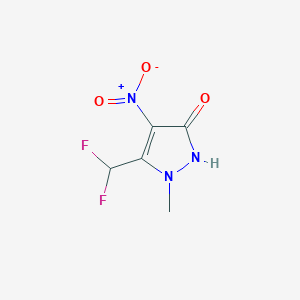

Ethyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a nitro group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Applications De Recherche Scientifique

Ethyl 2-chloro-4-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Biology: It is used in the study of enzyme inhibition and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-chloro-4-nitrobenzoate is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .

Mode of Action

Nitro compounds in general have a polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The water solubility of nitro compounds is generally low , which could impact the bioavailability of this compound.

Result of Action

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 , which could potentially be used to track the effects of the compound’s action.

Action Environment

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase , suggesting that temperature could be an important environmental factor influencing the action of this compound.

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds, like Ethyl 2-chloro-4-nitrobenzoate, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

It is known that nitro compounds can have various effects on cellular processes .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Metabolic Pathways

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The nitration step typically involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

Nucleophilic Substitution: Ethyl 2-amino-4-nitrobenzoate.

Reduction: Ethyl 2-chloro-4-aminobenzoate.

Ester Hydrolysis: 2-chloro-4-nitrobenzoic acid.

Comparaison Avec Des Composés Similaires

Ethyl 2-chloro-4-nitrobenzoate can be compared with other similar compounds such as:

Ethyl 4-nitrobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a nitro group, altering its reactivity and applications.

2-chloro-4-nitrobenzoic acid: The ester group is replaced by a carboxylic acid group, affecting its solubility and reactivity.

This compound is unique due to the presence of both chlorine and nitro substituents, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Propriétés

IUPAC Name |

ethyl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEBEHFIJNRGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2743924.png)

![5-Ethyl-2-{[1-(pyridin-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2743928.png)

![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

![4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2743932.png)

![7-Fluoro-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2743936.png)

![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethylbenzamide](/img/structure/B2743937.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)